Ald-Ph-PEG24-TFP ester
Description
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H107F4NO28/c66-59-55-60(67)63(69)64(62(59)68)98-61(72)5-7-74-9-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-10-75-8-6-70-65(73)58-3-1-57(56-71)2-4-58/h1-4,55-56H,5-54H2,(H,70,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLAEJMSBKWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H107F4NO28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Ethylene Oxide Polymerization
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Base-Catalyzed Polymerization : Ethylene oxide is polymerized using potassium hydroxide, with careful control of reaction time and temperature to achieve 24 repeating units.
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End-Group Modification :
Monodisperse PEG24 Synthesis
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Solid-Phase Synthesis : Utilizes iterative coupling of tetraethylene glycol units on resin-bound substrates. This method ensures exact chain length but is cost-prohibitive for large-scale production.
Conjugation of Ald-Ph to PEG24
The amine-terminated PEG24 is coupled to 4-formylbenzoic acid via amide bond formation:
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Activation of Carboxylic Acid :
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Amine Coupling :
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG24-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group reacts with primary amines to form amide bonds.
Addition Reactions: The benzaldehyde group reacts with primary amines, aminooxy, and hydrazide to form Schiff bases or oximes.
Common Reagents and Conditions
Primary Amines: React with the TFP ester group to form amide bonds.
Aminooxy and Hydrazide: React with the benzaldehyde group to form Schiff bases or oximes.
Organic Solvents: Used to dissolve the reactants and facilitate the reactions.
Controlled Temperatures: Ensure the stability and reactivity of the functional groups.
Major Products Formed
Amide Bonds: Formed from the reaction of the TFP ester group with primary amines.
Schiff Bases or Oximes: Formed from the reaction of the benzaldehyde group with aminooxy or hydrazide.
Scientific Research Applications
Chemistry
In synthetic chemistry, Ald-Ph-PEG24-TFP ester is utilized as a linker in PROTAC synthesis. It allows researchers to create novel compounds that can selectively degrade specific proteins associated with various diseases. The unique reactivity of its functional groups enables the formation of amide bonds with primary amines and the generation of Schiff bases or oximes with aminooxy or hydrazide compounds.
Biology
In biological studies, this compound is employed to investigate protein-protein interactions and the mechanisms underlying the ubiquitin-proteasome system. By utilizing this compound in experiments, researchers can gain insights into cellular processes and how dysregulation of protein degradation contributes to diseases such as cancer .
Medicine
This compound shows promise in targeted cancer therapies. Its role in PROTAC development allows for the targeted degradation of oncogenic proteins, potentially leading to more effective treatments with fewer side effects compared to traditional therapies .
Industrial Applications
In industrial settings, this compound is used in drug delivery systems and bio-conjugation techniques. Its hydrophilic PEG chain enhances water solubility, making it suitable for various formulations and applications in pharmaceuticals .
Data Table: Comparison of this compound with Similar Compounds
| Compound Name | Functional Groups | Applications | Unique Features |
|---|---|---|---|
| This compound | Benzaldehyde, TFP ester | PROTAC synthesis, targeted therapy | Non-cleavable linker, high solubility |
| MAL-dPEG24-TFP Ester | Maleimide, TFP ester | Protein labeling, drug delivery | Reacts with thiols |
| Ald-PEG-TFP Ester | Benzaldehyde, TFP ester | PROTAC synthesis | Variations in PEG chain length |
Targeted Protein Degradation
In a study published in EBioMedicine, researchers utilized this compound to develop novel PROTACs targeting specific oncogenes. The study demonstrated that these PROTACs effectively degraded target proteins in vitro, leading to reduced tumor cell viability .
Mechanistic Insights into Ubiquitination
Another investigation focused on understanding the mechanism of action of PROTACs utilizing this compound. The findings indicated that the compound significantly enhances ubiquitination rates of target proteins when linked to appropriate ligands .
Mechanism of Action
Ald-Ph-PEG24-TFP ester functions as a linker in PROTAC molecules, which consist of two distinct ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural and functional distinctions between Ald-Ph-PEG24-TFP ester and key analogs:
Reactivity and Stability
- TFP vs. NHS Esters : TFP esters (as in Ald-Ph-PEG24-TFP) exhibit superior hydrolytic stability compared to NHS esters, with a longer half-life in aqueous buffers (pH 7.5–8.0). This stability reduces premature hydrolysis during conjugation reactions .
- Aldehyde Functionality: The Ald-Ph group enables site-specific conjugation (e.g., with hydrazide or aminooxy groups), distinguishing it from non-aldehyde variants like Methoxy-PEG24-TFP ester .
Solubility and Biocompatibility
- PEG Chain Length : Longer PEG chains (e.g., PEG24) improve water solubility and biocompatibility. This compound outperforms shorter analogs (e.g., PEG12 or PEG3) in solubility-driven applications .
- Functional Group Impact: Inert terminal groups (e.g., Methoxy in m-PEG24-TFP ester) reduce nonspecific interactions, while Ald-Ph introduces controlled reactivity .
Comparison with Shorter PEG Analogs
Biological Activity
Ald-Ph-PEG24-TFP ester is a specialized compound used primarily as a bio-conjugation linker in various biochemical applications. This compound features a benzaldehyde functional group and a TFP (2,3,5,6-tetrafluorophenyl) ester moiety, linked through a 24-unit polyethylene glycol (PEG) chain. Its unique structure allows for versatile applications in drug delivery systems, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.
- Molecular Formula : C65H107F4NO28
- Molecular Weight : 1426.6 g/mol
- Purity : ≥95%
- CAS Number : 2055105-36-5
- Storage Conditions : -20 °C
The compound is characterized by its non-cleavable nature, which makes it stable under physiological conditions, thus providing reliability in long-term experiments and applications .
This compound exhibits significant biological activity through its ability to form stable covalent bonds with amine-containing molecules. The benzaldehyde group reacts readily with primary amines, aminooxy groups, and hydrazides, facilitating the formation of stable amide bonds. This reactivity is crucial for the development of targeted therapies and bioconjugates .
The TFP ester component enhances the stability of the linker compared to traditional NHS esters, making it less susceptible to hydrolysis in aqueous environments. This property is particularly advantageous for maintaining the integrity of drug conjugates during storage and application .
PROTAC Development
This compound plays a pivotal role in the synthesis of PROTACs. These molecules are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The PEG chain increases solubility and bioavailability, while the TFP ester allows for efficient conjugation with target ligands .
Case Studies
- Targeted Drug Delivery :
- Bioconjugation Studies :
Data Table: Comparison of Linkers
| Property | This compound | NHS Ester | Other Linkers |
|---|---|---|---|
| Reactivity | High | Moderate | Variable |
| Hydrolytic Stability | High | Low | Variable |
| Solubility | High | Moderate | Depends on structure |
| Application | PROTACs, Drug Delivery | General Bioconjugation | Various |
Q & A
Q. What functional groups does Ald-Ph-PEG24-TFP ester react with, and what experimental conditions are critical for successful conjugation?
- Methodological Answer : The TFP ester reacts with primary amines (e.g., lysine residues in proteins) at pH 7.5–9.0, while the aldehyde group (Ald) targets hydrazide- or amine-containing molecules under mildly acidic conditions (pH 4.5–6.5). Optimize molar ratios (e.g., 1:5–1:20, reagent-to-target) and use phosphate or HEPES buffers for stability. Monitor reaction progress via UV-Vis spectroscopy (TFP release at 260 nm) or HPLC .
Q. How should this compound be stored to maintain reactivity, and what are the consequences of improper storage?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO or DMF to avoid hydrolysis. Repeated freeze-thaw cycles degrade TFP ester reactivity; aliquot into single-use portions. Degradation manifests as reduced conjugation efficiency (>20% loss after three freeze-thaw cycles) .
Q. Which analytical techniques are suitable for verifying the purity and molecular weight of this compound?
Q. How does the PEG24 chain influence solubility and biocompatibility in biological assays?
- Methodological Answer : The PEG24 chain enhances aqueous solubility (critical for in vitro assays) and reduces non-specific binding. Test biocompatibility by incubating conjugated products with cell lines (e.g., HEK293) and monitoring viability via MTT assay. PEG24’s hydrophilicity also minimizes aggregation in PBS or serum-containing media .
Q. What are the primary applications of this compound in bioconjugation workflows?
- Methodological Answer : It enables dual-functional modifications: (1) TFP ester for stable amide bonds with proteins/peptides, (2) Ald for site-specific labeling (e.g., glycan engineering via hydrazone formation). Applications include antibody-drug conjugate (ADC) linker synthesis and surface functionalization of nanoparticles for targeted drug delivery .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conjugating this compound to hydrophobic biomolecules?
- Methodological Answer : Use co-solvents (e.g., 10% DMSO in PBS) to improve hydrophobic substrate solubility. Employ Taguchi experimental design (L9 orthogonal array) to test variables: temperature (4–25°C), pH (4.5–8.5), and reaction time (2–24 hrs). Analyze yield via SDS-PAGE or LC-MS and validate with triplicate runs .
Q. What experimental strategies resolve contradictions in conjugation efficiency data between batch syntheses?
- Methodological Answer : Implement strict quality control: pre-test reagent activity via TFP ester hydrolysis kinetics. Use internal standards (e.g., FITC-labeled reference proteins) to normalize efficiency metrics. If discrepancies persist, characterize PEG24 chain integrity via GPC-MALS to rule out polymerization inconsistencies .
Q. How to design a controlled study assessing this compound’s stability in serum-containing media?
- Methodological Answer : Incubate the reagent (0.1–1 mM) in fetal bovine serum (FBS) at 37°C. Sample at intervals (0, 1, 4, 24 hrs) and quench reactions with 10 mM glycine. Analyze degradation products via LC-MS/MS. Compare stability to shorter-chain PEG analogs (e.g., PEG12) to evaluate PEG length-dependent protease resistance .
Q. What are the best practices for quantifying residual unreacted this compound post-conjugation?
- Methodological Answer : Use size-exclusion chromatography (SEC) to separate conjugated products from unreacted reagent. Alternatively, employ a fluorescence-based assay (if the target is labeled) or Ellman’s reagent to quantify free thiols in competition experiments. Report residual levels as a percentage of initial input .
Q. How to troubleshoot low labeling efficiency in live-cell surface modification experiments using this reagent?
- Methodological Answer :
Ensure cell viability >90% and exclude serum (which contains competing amines) during conjugation. Pre-block cells with 1% BSA to minimize non-specific binding. Optimize Ald-hydrazide reaction by adding aniline (5 mM) as a catalyst. Validate via flow cytometry using a fluorescent hydrazide probe .
Data Analysis & Reporting
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Key Parameters Table :
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Common Pitfalls :
- Aggregation : Filter conjugates through 0.22 µm membranes pre-analysis.
- Buffer interference : Avoid Tris-based buffers (compete with amine reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
